molecular formula C9H9NO5 B1354500 2,5-Dimethoxy-4-nitrobenzaldehyde CAS No. 1207-59-6

2,5-Dimethoxy-4-nitrobenzaldehyde

Cat. No. B1354500
CAS RN: 1207-59-6
M. Wt: 211.17 g/mol
InChI Key: MZUYNPXWLAMCAG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-nitrobenzaldehyde is a chemical compound used as a building block in the preparation of 5-aryloxazoles .


Synthesis Analysis

The synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde involves the transformation of the aldehyde group to a diacetoxymethyl group . The nitration of 2,5-dimethoxybenzaldehyde in acetic anhydride gives the 4-nitro derivative as the major product (91%) and the 6-nitro derivative as the minor product (9%) with an overall yield of 89% .


Physical And Chemical Properties Analysis

2,5-Dimethoxy-4-nitrobenzaldehyde is a solid compound with a melting point of 169 - 172 degrees Celsius . It has a molecular weight of 211.17 .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “2,5-Dimethoxy-4-nitrobenzaldehyde” across various fields. However, the search results primarily provide product information, such as its CAS number, molecular formula, and availability for purchase for pharmaceutical testing and research purposes .

Safety And Hazards

2,5-Dimethoxy-4-nitrobenzaldehyde should be stored under inert gas . It has a signal word of “Warning” and comes with precautionary statements .

properties

IUPAC Name

2,5-dimethoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYNPXWLAMCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439979
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-nitrobenzaldehyde

CAS RN

1207-59-6
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxy-4-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the proposed synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde?

A1: The research focuses on a selective preparation method for 2,5-Dimethoxy-4-nitrobenzaldehyde. The key feature of this method is the transformation of the aldehyde group into a diacetoxymethyl group. This specific transformation is highlighted as a crucial step in achieving selectivity for the desired product. []

Q2: Where can I find more details about this selective synthesis?

A2: Unfortunately, the provided abstracts only mention the key transformation involved in the selective synthesis. For a detailed procedure, reaction conditions, and yields, it would be necessary to refer to the full text of the research paper: "Selective Synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde." [, ]

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